molecular formula C16H23N3O3 B14784120 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate

Cat. No.: B14784120
M. Wt: 305.37 g/mol
InChI Key: PBGLBNZHZAHXEB-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound that features a pyrrolidine ring, an aminopropanoyl group, and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl carbamate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the carbamate moiety.

    Substitution: Substituted benzyl carbamate derivatives.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry and the presence of both a pyrrolidine ring and a benzyl carbamate moiety make it a versatile compound in various applications.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)

InChI Key

PBGLBNZHZAHXEB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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